2-acetamido-3-(2-methylphenyl)propanoic Acid
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Description
Scientific Research Applications
Synthesis and Antitumor Activities
2-Acetamido-3-(2-methylphenyl)propanoic acid and related compounds have been synthesized for their potential antitumor activities. Research involving the synthesis of derivatives of this compound, such as (S)-Methyl 2-(2-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamido)-3-(4-hydroxy phenyl)propanoate, has shown that these compounds exhibit selective anti-tumor activities. The R-configuration of these compounds may contribute to their effectiveness (Xiong Jing, 2011).
Enantioseparation and Chromatography
The compound has been involved in studies related to enantioseparation by countercurrent chromatography, utilizing hydroxypropyl-β-cyclodextrin (HP-β-CD) as a chiral selector. This research highlights the significant effect that the position of the methyl group on the benzene ring has on enantiorecognition, indicating the complexity and specificity of interactions in chiral separation processes (Yang Jin et al., 2020).
Catalysis and Chemical Synthesis
In catalysis and chemical synthesis, 2-(4-methylphenyl)propanoic acid, a related compound, was synthesized using zinc acetate as a major catalyst and cuprous chloride as a promoter. This work contributes to the understanding of the catalytic processes involved in the rearrangement reactions of similar compounds and the effects of reaction conditions on yield (He Chong-heng, 2010).
Development of Therapeutic Agents
There has been interest in the development of therapeutic agents using derivatives of 2-acetamido-3-(2-methylphenyl)propanoic acid for anticonvulsant activities. The crystal structure analysis of such derivatives reveals specific molecular features that may be responsible for their anticonvulsant effects, suggesting potential applications in the development of new therapeutic compounds (A. Camerman et al., 2005).
properties
IUPAC Name |
2-acetamido-3-(2-methylphenyl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-8-5-3-4-6-10(8)7-11(12(15)16)13-9(2)14/h3-6,11H,7H2,1-2H3,(H,13,14)(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYWQZRDVHNINGB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(C(=O)O)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-acetamido-3-(2-methylphenyl)propanoic Acid | |
CAS RN |
5463-90-1 |
Source
|
Record name | NSC20159 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20159 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.